Croverin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

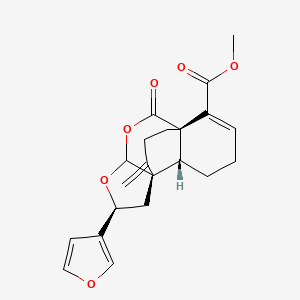

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |

InChI |

InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19?,20+,21+/m0/s1 |

InChI Key |

FFWVQGRKTCTNRG-SGCDBVAWSA-N |

Isomeric SMILES |

COC(=O)C1=CCC[C@H]2[C@@]13CCC(=C)[C@]24C[C@H](OC4OC3=O)C5=COC=C5 |

Canonical SMILES |

COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Caroverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline (B1680401) derivative that exhibits a complex and multifaceted mechanism of action, positioning it as a compound of interest for a variety of therapeutic applications, notably in the fields of neuroprotection and otology. Initially developed as a spasmolytic agent, its pharmacological profile has been expanded to include potent antagonism of ionotropic glutamate (B1630785) receptors, blockade of voltage-gated calcium channels, and significant antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Caroverine's diverse effects, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

Caroverine's pharmacological activity is primarily attributed to three distinct but interconnected mechanisms:

-

Glutamate Receptor Antagonism: Caroverine acts as a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This dual antagonism is crucial for its neuroprotective effects against excitotoxicity.

-

Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, demonstrating activity against L-type and N-type voltage-gated calcium channels.[3][4] This action contributes to its spasmolytic and vasorelaxant properties and plays a role in modulating intracellular calcium signaling.

-

Antioxidant Activity: Caroverine is a potent scavenger of hydroxyl free radicals, a key mediator of oxidative stress-induced cellular damage.[5] This antioxidant property is integral to its protective effects in conditions associated with oxidative damage.

Glutamate Receptor Antagonism

Caroverine's ability to modulate glutamatergic neurotransmission is a cornerstone of its neuroprotective potential. It exhibits a distinct profile of antagonism at the two major ionotropic glutamate receptors.

AMPA Receptor Antagonism

Microiontophoretic experiments have demonstrated that Caroverine acts as a competitive antagonist at AMPA receptors. This means Caroverine directly competes with glutamate for the binding site on the receptor, thereby preventing its activation and the subsequent influx of Na+ ions and depolarization of the postsynaptic membrane.

NMDA Receptor Antagonism

At higher concentrations, Caroverine functions as a non-competitive antagonist of the NMDA receptor. This suggests that Caroverine binds to a site on the NMDA receptor complex distinct from the glutamate-binding site, likely within the ion channel pore, to allosterically inhibit ion flux. This is a crucial mechanism for preventing the excessive Ca2+ influx that is a hallmark of glutamate-induced excitotoxicity.

Signaling Pathways Affected by Glutamate Receptor Antagonism

By blocking NMDA and AMPA receptors, Caroverine effectively dampens the downstream signaling cascades initiated by excessive glutamate release. This is particularly relevant in pathological conditions such as ischemia and tinnitus. The blockade of these receptors prevents the massive influx of Ca2+, which in turn inhibits the activation of several damaging downstream effectors.

References

- 1. Role of glutamate receptors and voltage-dependent calcium channels in glutamate toxicity in energy-compromised cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the NMDA Receptor Antagonist Properties of Caroverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, has garnered attention for its multifaceted pharmacological profile, most notably its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of the NMDA receptor antagonist properties of Caroverine, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and associated signaling pathways. Caroverine is characterized as a non-competitive, reversible antagonist of the NMDA receptor, and also exhibits activity as an AMPA receptor antagonist and a calcium channel blocker.[1][2][3][4] Its primary clinical application has been in the treatment of tinnitus, a condition linked to glutamatergic excitotoxicity.[5] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NMDA receptor modulators.

Introduction to Caroverine and its Multifaceted Antagonism

Caroverine is a compound with a diverse pharmacological profile, acting as a non-selective antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker.[3][4] This multi-target activity contributes to its therapeutic potential, particularly in conditions characterized by excessive neuronal excitation.

The primary focus of this guide is Caroverine's interaction with the NMDA receptor. NMDA receptors are critical players in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. As a non-competitive antagonist, Caroverine is believed to block the NMDA receptor channel, thereby preventing the influx of calcium ions that triggers excitotoxic cascades.[4]

Quantitative Analysis of Caroverine's Receptor Antagonism

A thorough understanding of a drug's potency and affinity for its target is fundamental in drug development. While extensive quantitative data for Caroverine's interaction with NMDA receptors is not widely published, this section aims to summarize the available information and provide context with data from other known NMDA receptor antagonists.

| Target Receptor | Parameter | Value | Species/Preparation | Reference |

| NMDA Receptor | Antagonism | Non-competitive | Guinea Pig | [1] |

| AMPA Receptor | Antagonism | Competitive | Guinea Pig | [1] |

| Calcium Channels | Blocking Action | - | - | [3][4] |

Experimental Protocols for Investigating NMDA Receptor Antagonism

The characterization of NMDA receptor antagonists like Caroverine relies on a variety of sophisticated experimental techniques. This section details the methodologies for key experiments used to assess the affinity, potency, and mechanism of action of such compounds.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through NMDA receptors and assess the inhibitory effects of antagonists.[6][7]

Objective: To determine the IC50 value of Caroverine for the inhibition of NMDA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing recombinant NMDA receptors.

-

External solution (aCSF) containing: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[7]

-

Internal pipette solution containing: 140 mM K-Gluconate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl2, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM Phosphocreatine, adjusted to pH 7.3 with KOH.

-

NMDA and glycine (B1666218) (co-agonist).

-

Caroverine stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Establish a whole-cell patch-clamp recording from a target neuron or cell.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Perfuse the cell with the external solution.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of Caroverine with the NMDA/glycine solution.

-

Measure the peak amplitude of the inward current at each Caroverine concentration.

-

Normalize the current amplitudes to the control response (NMDA/glycine alone).

-

Plot the normalized current as a function of Caroverine concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram:

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[8][9] For non-competitive NMDA receptor antagonists that act as channel blockers, a common approach is to use a radiolabeled channel blocker like [3H]MK-801 in a competition binding assay.

Objective: To determine the Ki of Caroverine for the NMDA receptor ion channel.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[3H]MK-801 (radioligand).

-

Unlabeled MK-801 (for determining non-specific binding).

-

Caroverine stock solution.

-

Glutamate and glycine.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of [3H]MK-801 (e.g., 1-5 nM), glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).

-

To separate tubes, add either:

-

Buffer (for total binding).

-

A high concentration of unlabeled MK-801 (e.g., 10 µM) (for non-specific binding).

-

Varying concentrations of Caroverine.

-

-

Add the brain membrane preparation to each tube to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each Caroverine concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the concentration of Caroverine and fit the data to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Experimental Setup Diagram:

Mechanism of Action and Signaling Pathways

Caroverine's primary mechanism as an NMDA receptor antagonist is through non-competitive channel block. This means it does not compete with the binding of the agonists glutamate or glycine. Instead, it is thought to bind within the ion channel pore of the receptor, physically obstructing the passage of ions, particularly Ca2+.[4]

The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This increase in intracellular calcium can activate a variety of downstream effectors, including:

-

Calmodulin (CaM): A key calcium-binding protein that, upon activation, can modulate the activity of numerous enzymes.

-

Ca2+/calmodulin-dependent protein kinase II (CaMKII): A crucial kinase involved in synaptic plasticity, including long-term potentiation (LTP).

-

Nitric oxide synthase (nNOS): Leading to the production of nitric oxide, a retrograde messenger.

-

Protein Kinase C (PKC): Involved in a wide range of cellular signaling pathways.

By blocking the NMDA receptor channel, Caroverine effectively inhibits this Ca2+-dependent signaling cascade, thereby preventing the downstream effects of excessive NMDA receptor activation, including excitotoxicity.

Signaling Pathway Diagram:

Conclusion

Caroverine presents a compelling case as a multi-target neurological drug, with its NMDA receptor antagonism being a key component of its therapeutic potential. This guide has provided a framework for understanding and investigating these properties, from the molecular level of receptor interaction to the broader context of cellular signaling. While there is a need for more publicly available quantitative data on Caroverine's specific binding affinities and potencies at the NMDA receptor, the experimental protocols detailed herein offer a clear path for researchers to generate such crucial information. Future research focusing on detailed structure-activity relationships and the in-vivo consequences of its multi-receptor profile will be invaluable in further elucidating the full therapeutic utility of Caroverine and similar compounds in the treatment of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caroverine hydrochloride | NMDAR | GluR | iGluR | TargetMol [targetmol.com]

- 3. Caroverine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. researchgate.net [researchgate.net]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. giffordbioscience.com [giffordbioscience.com]

The Role of Caroverine as a Spasmolytic Agent in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline (B1680401) derivative, has been recognized for its spasmolytic properties, primarily attributed to its dual mechanism of action involving non-specific calcium channel blockade and antagonism of excitatory amino acid receptors. This technical guide provides an in-depth analysis of the core mechanisms underlying Caroverine's effects on smooth muscle, presenting available quantitative data, detailed experimental protocols for its pharmacological evaluation, and visual representations of its signaling pathways and experimental workflows. While Caroverine has been clinically utilized for smooth muscle spasms in some regions, this document aims to consolidate the existing scientific knowledge to facilitate further research and drug development in this area.

Introduction

Smooth muscle spasms are implicated in a variety of pathological conditions affecting the gastrointestinal, respiratory, and vascular systems. Pharmacological intervention with spasmolytic agents aims to alleviate these spasms by targeting the underlying mechanisms of smooth muscle contraction. Caroverine has emerged as a compound of interest due to its multifaceted pharmacological profile.[1][2] Initially investigated for its spasmolytic effects, its clinical applications have also extended to other areas, such as the treatment of tinnitus.[3] This guide will focus specifically on its role as a smooth muscle spasmolytic, delving into its molecular interactions and the experimental basis for its classification.

Mechanism of Action

Caroverine's spasmolytic activity is primarily attributed to two key mechanisms:

-

Calcium Channel Blockade: Caroverine acts as a non-specific L-type calcium channel blocker.[4] By inhibiting the influx of extracellular calcium into smooth muscle cells, it directly interferes with the calcium-dependent signaling cascade that is essential for the initiation and maintenance of muscle contraction.

-

Glutamate (B1630785) Receptor Antagonism: Caroverine is also an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] While the role of these excitatory amino acid receptors in smooth muscle physiology is less characterized than in the central nervous system, their presence and modulation can influence smooth muscle tone and contractility, particularly in the context of visceral hypersensitivity and neurogenic inflammation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the efficacy of Caroverine in inhibiting smooth muscle contraction. It is important to note that data on visceral smooth muscle is limited in the public domain.

Table 1: Inhibitory Potency of Caroverine on Vascular Smooth Muscle Contraction

| Preparation | Spasmogen | Parameter | Value | Reference |

| Isolated Rat Aorta | KCl (4 x 10⁻² M) | IC₅₀ | 2.4 x 10⁻⁷ M | [4] |

| High-K⁺ Treated Rat Aorta | External Ca²⁺ | pA₂ | ~7 | [4] |

Table 2: Inhibitory Potency of Caroverine on Cardiac Muscle Tension

| Preparation | Parameter | Value | Reference |

| Isolated Rabbit and Guinea Pig Atrial Muscle | ED₅₀ (Developed Tension) | 1 x 10⁻⁵ M | [6] |

Note: Data on cardiac muscle is included for comparative purposes, though it is a different muscle type from smooth muscle.

Signaling Pathways

The spasmolytic action of Caroverine can be visualized through its impact on key signaling pathways within the smooth muscle cell.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the spasmolytic properties of Caroverine.

Isolated Organ Bath Assay for Isometric Tension Recording

This protocol is designed to assess the effect of Caroverine on smooth muscle contractility in an ex vivo setting. The guinea pig ileum is a classic model for studying spasmolytics.[4][7]

Objective: To determine the inhibitory concentration (IC₅₀) of Caroverine against contractions induced by spasmogens like KCl and acetylcholine (B1216132) in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum segment (2-3 cm)

-

Organ bath system with isometric force transducer

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Spasmogens: KCl (e.g., 60 mM), Acetylcholine (e.g., 1 µM)

-

Caroverine stock solutions

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Cleanse the luminal contents with Krebs-Henseleit solution.

-

Mounting: Mount the ileum segment vertically in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

-

Viability Test: Elicit a submaximal contraction with a standard spasmogen (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Spasmogen-Induced Contraction: Induce a sustained contraction with either KCl or acetylcholine.

-

Cumulative Addition of Caroverine: Once a stable contraction plateau is reached, add increasing concentrations of Caroverine cumulatively to the bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each Caroverine concentration as a percentage of the maximal contraction induced by the spasmogen. Plot a concentration-response curve and calculate the IC₅₀ value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol allows for the direct measurement of Caroverine's effect on intracellular calcium concentration ([Ca²⁺]i) in isolated smooth muscle cells.[1]

Objective: To determine if Caroverine inhibits the rise in [Ca²⁺]i induced by spasmogens.

Materials:

-

Isolated smooth muscle cells (e.g., from rabbit jejunum or cultured cell line)

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Spasmogens (e.g., KCl, Acetylcholine)

-

Caroverine stock solutions

-

Fluorescence imaging system (microscope with dual-wavelength excitation)

Procedure:

-

Cell Preparation: Isolate smooth muscle cells using enzymatic digestion or use a cultured smooth muscle cell line. Plate the cells on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

-

Baseline Measurement: Record the baseline [Ca²⁺]i by acquiring fluorescence images with excitation at 340 nm and 380 nm, and measuring emission at 510 nm.

-

Spasmogen Stimulation: Perfuse the cells with a spasmogen to induce an increase in [Ca²⁺]i and record the response.

-

Caroverine Treatment: After washing, pre-incubate the cells with Caroverine for a defined period.

-

Repeat Stimulation: Re-stimulate the cells with the same spasmogen in the presence of Caroverine and record the [Ca²⁺]i response.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the [Ca²⁺]i. Compare the peak [Ca²⁺]i increase in the presence and absence of Caroverine.

Patch-Clamp Electrophysiology

This protocol is used to directly study the effect of Caroverine on the activity of ion channels, particularly L-type calcium channels, in single smooth muscle cells.[8]

Objective: To characterize the inhibitory effect of Caroverine on L-type calcium channel currents.

Materials:

-

Isolated smooth muscle cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

-

Intracellular solution (with a Cs⁺-based solution to block K⁺ currents)

-

Caroverine stock solutions

Procedure:

-

Cell Preparation: Prepare a suspension of isolated smooth muscle cells.

-

Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential that inactivates other voltage-gated channels (e.g., -40 mV for L-type Ca²⁺ channels).

-

Current Elicitation: Apply depolarizing voltage steps to elicit inward calcium currents.

-

Baseline Recording: Record stable baseline calcium currents.

-

Caroverine Application: Perfuse the cell with the extracellular solution containing Caroverine at various concentrations.

-

Recording in the Presence of Caroverine: Record the calcium currents at each concentration of Caroverine.

-

Data Analysis: Measure the peak current amplitude at each voltage step in the presence and absence of Caroverine. Construct a dose-inhibition curve to determine the IC₅₀.

Discussion and Future Directions

The available evidence strongly supports the role of Caroverine as a spasmolytic agent acting through the blockade of L-type calcium channels. The quantitative data from vascular smooth muscle provides a solid foundation for this mechanism. However, to fully elucidate its therapeutic potential in visceral smooth muscle disorders, further research is warranted.

Specifically, future studies should focus on:

-

Generating quantitative data in visceral smooth muscle: Determining the IC₅₀ and pA₂ values of Caroverine against various spasmogens (e.g., acetylcholine, histamine, serotonin) in tissues such as the intestine, bladder, and bronchi.

-

Investigating the role of glutamate receptor antagonism: Quantifying the binding affinities and functional antagonist potencies of Caroverine at NMDA and AMPA receptors in smooth muscle tissues and elucidating the physiological relevance of this antagonism in spasmolysis.

-

Exploring effects on other ion channels: Given its non-specific nature, investigating the effects of Caroverine on other ion channels involved in smooth muscle excitability, such as potassium channels.

Conclusion

Caroverine is a spasmolytic agent with a well-defined mechanism of action involving the blockade of calcium influx and antagonism of excitatory amino acid receptors. While its efficacy in vascular smooth muscle is quantitatively supported, a more comprehensive understanding of its effects on visceral smooth muscle is needed. The experimental protocols detailed in this guide provide a framework for future investigations that will be crucial for the continued development and clinical application of Caroverine as a therapeutic agent for smooth muscle-related disorders.

References

- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbachol-induced nonspecific desensitization in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 7. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Caroverine: A Technical Guide on its Antioxidant Properties and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, is a multifaceted drug primarily known for its spasmolytic and otoneuroprotective effects.[1][2] Its therapeutic applications are increasingly being understood in the context of its significant antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the current scientific understanding of Caroverine's antioxidant capabilities, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience who are interested in the antioxidant potential of Caroverine.

Introduction

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is recognized as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][3] Beyond these functions, a growing body of evidence highlights its potent antioxidant activity. This is particularly relevant to its neuroprotective effects, especially in the inner ear, where reactive oxygen species (ROS) are implicated in the pathophysiology of various disorders.[1] This guide delves into the specifics of Caroverine's ability to combat oxidative stress through the direct scavenging of free radicals and the inhibition of lipid peroxidation.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of Caroverine has been primarily characterized by its reactivity with specific free radicals. The following table summarizes the key quantitative data available from kinetic studies.

| Parameter | Radical Species | Rate Constant (k) | Significance | Reference |

| Scavenging Activity | Hydroxyl Radical (•OH) | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Extremely High | |

| Scavenging Activity | Superoxide (B77818) Radical (O₂•⁻) | 3 x 10² M⁻¹s⁻¹ | Marginal |

Note: As of the latest literature review, specific IC50 values for Caroverine from standardized antioxidant assays such as DPPH and ABTS have not been reported in publicly available scientific literature.

Mechanisms of Antioxidant Action

Caroverine's antioxidant effects are attributed to two primary mechanisms:

-

Direct Free Radical Scavenging: Caroverine is a highly effective scavenger of the hydroxyl radical (•OH), which is one of the most reactive and damaging ROS in biological systems. The extremely high rate constant of this reaction underscores its potency. In contrast, its ability to scavenge the superoxide radical (O₂•⁻) is minimal. Studies have also shown that Caroverine is efficient at removing peroxynitrite, another potent oxidizing and nitrating agent.

-

Inhibition of Lipid Peroxidation: Caroverine has been demonstrated to suppress the peroxidation of lipids within liposomal membranes. This is a crucial protective mechanism, as lipid peroxidation can lead to cell membrane damage, loss of function, and the generation of further reactive species.

The strong antioxidant activity of Caroverine is therefore a combination of preventing the formation of hydroxyl radicals and actively scavenging those that are formed.

Signaling Pathways

Currently, there is a lack of direct scientific evidence detailing the specific signaling pathways, such as the Nrf2 or MAPK pathways, that may be modulated by the antioxidant activity of Caroverine. Further research is required to elucidate these potential downstream effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antioxidant properties of Caroverine. These are based on established protocols and the available information from studies on Caroverine.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay determines the hydroxyl radical scavenging capacity of a compound by studying its competition with a detector molecule for hydroxyl radicals generated by the Fenton reaction.

Materials:

-

Phosphate (B84403) buffer

-

FeSO₄ solution

-

EDTA solution

-

Deoxyribose solution

-

H₂O₂ solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Caroverine solution at various concentrations

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, FeSO₄, EDTA, deoxyribose, and the Caroverine solution.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to develop a colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.

Superoxide Radical Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)

This method assesses the ability of a compound to scavenge superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.

Materials:

-

Phosphate buffer

-

Xanthine solution

-

Nitroblue tetrazolium (NBT) solution

-

Xanthine oxidase solution

-

Caroverine solution at various concentrations

Procedure:

-

Combine the phosphate buffer, xanthine, NBT, and Caroverine solution in a reaction vessel.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

-

Measure the absorbance of the formed formazan (B1609692) at a specific wavelength (e.g., 560 nm).

-

The superoxide radical scavenging activity is determined by the reduction in formazan formation.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidation of lipids, often using a model system like liposomes.

Materials:

-

Liposome (B1194612) suspension

-

A pro-oxidant to induce lipid peroxidation (e.g., Fe²⁺/ascorbate or AAPH)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Caroverine solution at various concentrations

Procedure:

-

Incubate the liposome suspension with the Caroverine solution.

-

Induce lipid peroxidation by adding the pro-oxidant.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction by adding TCA.

-

Add TBA to the mixture and heat in a boiling water bath to form a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.

-

Measure the absorbance of the MDA-TBA adduct at a specific wavelength (e.g., 532 nm).

-

The inhibition of lipid peroxidation is calculated based on the reduction in MDA formation.

Visualizations

Proposed Antioxidant Mechanism of Caroverine

Caption: Antioxidant and free radical scavenging pathways of Caroverine.

General Workflow for Assessing Antioxidant Activity

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Conclusion

Caroverine exhibits significant antioxidant properties, primarily through the potent scavenging of hydroxyl radicals and the inhibition of lipid peroxidation. These characteristics likely contribute to its observed neuroprotective effects. While the fundamental mechanisms of its antioxidant action are established, there remains a need for further research to quantify its activity using a broader range of standardized assays and to explore its influence on cellular antioxidant signaling pathways. Such studies will be invaluable for fully understanding the therapeutic potential of Caroverine in conditions associated with oxidative stress.

References

Preclinical Pharmacokinetics and Metabolism of Caroverine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) is a quinoxaline (B1680401) derivative that has been investigated for its therapeutic potential in various conditions, notably as a neuroprotective agent for inner ear diseases such as tinnitus.[1][2] Understanding its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the design of safe and effective therapeutic regimens. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Caroverine, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics in Preclinical Models

The majority of available preclinical pharmacokinetic data for Caroverine comes from studies in guinea pigs, focusing on its distribution to the inner ear following systemic and local administration.

In Vivo Pharmacokinetic Studies in Guinea Pigs

A key study investigated the pharmacokinetics of Caroverine in perilymph, cerebrospinal fluid (CSF), and plasma of guinea pigs after intravenous (IV) and local administration to the round window membrane.[1][3]

The following tables summarize the peak concentration (Cmax) and time to peak concentration (Tmax) of Caroverine in different biological matrices following various administration routes in guinea pigs.[1][3]

Table 1: Pharmacokinetics of Caroverine after Intravenous (IV) Administration (4 mg/kg) in Guinea Pigs

| Biological Matrix | Cmax (µg/mL) | Tmax (minutes) |

| Perilymph | ~0.25 | 10 |

| CSF | ~0.3 | 10 |

| Plasma | ~1.8 | 2 |

Table 2: Pharmacokinetics of Caroverine after Local Administration to the Round Window in Guinea Pigs

| Administration | Biological Matrix | Cmax (µg/mL) | Tmax (minutes) |

| Low Dose (24 µg) | Perilymph | 4.3 | 30 |

| CSF | ~0.02 | 30 | |

| Plasma | ~0.02 | 30 | |

| High Dose (192 µg) | Perilymph | 18.8 | 30 |

| CSF | ~0.05 | 30 | |

| Plasma | ~0.03 | 30 |

A detailed methodology for the in vivo pharmacokinetic study in guinea pigs is provided below.[1][3]

Experimental Workflow for Pharmacokinetic Study in Guinea Pigs

Caption: Workflow of the Caroverine pharmacokinetic study in guinea pigs.

-

Animal Model: Male and female guinea pigs were used.[1]

-

Anesthesia: Animals were anesthetized with a combination of ketamine and xylazine.[1]

-

Dosing:

-

Intravenous (IV) Administration: Caroverine was administered as a single bolus injection into the femoral vein at a dose of 4 mg/kg.[1]

-

Local Administration: A solution of Caroverine was applied directly to the round window membrane of the inner ear. Two different doses were used: a low dose of 24 µg and a high dose of 192 µg.[1]

-

-

Sample Collection: Samples of perilymph, cerebrospinal fluid (CSF), and blood (for plasma) were collected at various time points post-administration (2, 10, 30, 60, 120, and 180 minutes).[1]

-

Analytical Method: The concentration of Caroverine in the biological samples was determined using High-Performance Liquid Chromatography (HPLC).[1] The limit of quantification for the assay was reported to be 10 ng/mL.[3]

Metabolism of Caroverine

As of the current literature review, there is a notable absence of published preclinical studies detailing the metabolism of Caroverine. Information regarding its biotransformation pathways, the identification of its metabolites, and the specific enzymes involved in its metabolism is not publicly available.

Hypothetical Metabolic Pathways of Caroverine

Caption: Hypothetical metabolic pathways for Caroverine.

Given the chemical structure of Caroverine, which includes a quinoxaline core, a methoxybenzyl group, and a diethylaminoethyl side chain, several metabolic pathways can be hypothesized. Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, could involve O-demethylation of the methoxybenzyl group, N-dealkylation of the diethylaminoethyl side chain, and oxidation at various positions on the aromatic rings. These Phase I metabolites would then likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. However, it is critical to emphasize that these are predicted pathways and require experimental validation.

Discussion and Future Directions

The available preclinical data on Caroverine pharmacokinetics is primarily limited to its distribution in the inner ear of guinea pigs. While these studies provide valuable insights for otological applications, a significant knowledge gap exists regarding the broader ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Caroverine in standard preclinical models such as rats, mice, and dogs.

For a comprehensive understanding of Caroverine's potential as a systemic therapeutic agent, further research is imperative. Future studies should focus on:

-

Pharmacokinetics in multiple species: Characterizing the pharmacokinetic profile of Caroverine in rats, mice, and a non-rodent species (e.g., dogs) following various routes of administration (oral, intravenous).

-

Metabolism studies:

-

In vitro metabolism: Utilizing liver microsomes and hepatocytes from different species (including human) to identify the primary metabolic pathways and the CYP enzymes involved.

-

Metabolite identification: Characterizing the chemical structures of the major metabolites.

-

In vivo metabolism: Analyzing excreta (urine and feces) from animal studies to create a comprehensive metabolic map.

-

-

Tissue distribution: Conducting whole-body autoradiography or quantitative tissue distribution studies to understand the extent of Caroverine and its metabolites' distribution to various organs and tissues.

Conclusion

This technical guide summarizes the currently available preclinical pharmacokinetic data for Caroverine, which is predominantly focused on its disposition in the guinea pig inner ear. While this information is valuable for the development of local therapies for ear disorders, the lack of comprehensive metabolism and multi-species pharmacokinetic data represents a significant limitation in fully assessing its drug development potential. Further research into the ADME properties of Caroverine is essential to support its broader clinical development.

References

Caroverine's Effect on Synaptic Plasticity and Memory Formation: A Technical Guide

Foreword: This document provides a comprehensive technical overview of the available scientific understanding of Caroverine's effects on synaptic plasticity and memory formation. It is intended for researchers, scientists, and professionals in drug development. While Caroverine is established as a dual antagonist of NMDA and AMPA receptors with neuroprotective properties, this guide also highlights the current gaps in publicly available, quantitative data directly linking Caroverine to synaptic plasticity and memory formation in preclinical models.

Introduction

Caroverine is a quinoxaline-derivative that has been primarily investigated for its spasmolytic and therapeutic effects in cochlear-synaptic tinnitus. Its mechanism of action, however, positions it as a significant modulator of glutamatergic neurotransmission, the cornerstone of synaptic plasticity and, by extension, learning and memory. This guide synthesizes the current knowledge of Caroverine's pharmacological profile and explores its implications for synaptic plasticity and memory formation, based on its known receptor targets and neuroprotective effects.

Pharmacological Profile of Caroverine

Caroverine exhibits a multi-target pharmacological profile, primarily acting on the ionotropic glutamate (B1630785) receptors. It also possesses calcium channel blocking and antioxidant properties.

2.1 Mechanism of Action

-

AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By competing with glutamate for the binding site, it reduces the influx of sodium ions that mediate fast excitatory postsynaptic potentials (EPSPs).

-

NMDA Receptor Antagonism: Caroverine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor[1]. This action is crucial as NMDA receptors are the primary mediators of the calcium influx necessary for the induction of many forms of synaptic plasticity, including Long-Term Potentiation (LTP).

-

Calcium Channel Blockade: In addition to its effects on glutamate receptors, Caroverine also acts as a calcium channel blocker. This contributes to its ability to reduce excessive intracellular calcium, a key factor in excitotoxicity.

Data Presentation: Pharmacological Actions of Caroverine

| Target | Action | Binding Affinity (Ki / IC50) | Reference |

| AMPA Receptor | Competitive Antagonist | Data not available in search results | [1] |

| NMDA Receptor | Non-competitive Antagonist | Data not available in search results | [1] |

| Calcium Channels | Blocker | Data not available in search results |

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-Term Potentiation (LTP) is a primary model for studying the mechanisms of synaptic strengthening.

3.1 Modulation of Long-Term Potentiation (LTP)

Given Caroverine's antagonism of both NMDA and AMPA receptors, it is expected to be a potent inhibitor of LTP induction. The activation of NMDA receptors is a critical step for the calcium influx that triggers the downstream signaling cascades leading to LTP. By blocking these receptors, Caroverine would prevent this initial trigger. Furthermore, its antagonism of AMPA receptors would reduce the depolarization necessary to relieve the magnesium block from the NMDA receptor channel, further inhibiting LTP induction.

Data Presentation: Hypothetical Effect of Caroverine on Hippocampal CA1 LTP

| Caroverine Concentration | Mean fEPSP Slope (% of Baseline after HFS) | % Inhibition of LTP |

| 0 µM (Control) | 150 ± 5% | 0% |

| 10 µM | (e.g., 125 ± 7%) | (e.g., 50%) |

| 50 µM | (e.g., 105 ± 6%) | (e.g., 90%) |

Note: The data in this table is illustrative, based on the expected action of an NMDA/AMPA receptor antagonist. Specific quantitative data on the effect of Caroverine on the fEPSP slope in hippocampal LTP experiments were not found in the conducted searches.

3.2 Experimental Protocol: In Vitro Electrophysiology - Hippocampal LTP

The following is a standard protocol for inducing and recording LTP in the CA1 region of the hippocampus, where the effects of Caroverine could be quantified.

-

Slice Preparation:

-

Male Wistar rats (6-8 weeks old) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

The hippocampus is dissected out, and 400 µm transverse slices are prepared using a vibratome.

-

Slices are allowed to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline is established by delivering single pulses every 30 seconds at an intensity that evokes 50% of the maximal fEPSP response. A stable baseline is recorded for at least 20 minutes.

-

Caroverine (at various concentrations) or vehicle is then perfused into the chamber for a predetermined period before LTP induction.

-

-

LTP Induction and Measurement:

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second, with a 20-second inter-train interval.

-

fEPSPs are then recorded for at least 60 minutes post-HFS.

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline slope. The degree of LTP is quantified by comparing the average fEPSP slope during the last 10 minutes of recording to the baseline.

-

Signaling Pathways and Experimental Workflows

4.1 Signaling Pathway of Glutamatergic Synapse and Caroverine's Points of Action

4.2 Experimental Workflow for In Vitro LTP Study

Role in Memory Formation

The antagonism of NMDA receptors by Caroverine strongly suggests an impact on memory formation, as these receptors are fundamental to the molecular mechanisms of learning.

5.1 Evidence from Human Studies

A double-blind, placebo-controlled study investigated the effects of Caroverine on cognitive functions under hypoxic conditions in healthy volunteers. The results indicated that Caroverine mitigated the deterioration of memory and attention variability induced by hypoxia.

Data Presentation: Effect of Caroverine on Cognitive Performance under Hypoxia

| Treatment Group | Cognitive Task | Outcome Measure | Result |

| Caroverine (80 mg) | Memory & Attention | Psychometric scores | Mitigated hypoxia-induced deterioration |

| Caroverine (120 mg) | Memory & Attention | Psychometric scores | Mitigated hypoxia-induced deterioration |

Note: While indicative of cognitive effects, these results are from a specific stress model (hypoxia) in humans and may not directly translate to standard preclinical memory models in rodents.

5.2 Expected Effects in Animal Models of Memory

In standard animal models of learning and memory, such as the Morris water maze or passive avoidance tasks, Caroverine would be expected to impair memory acquisition when administered before training. This is a direct consequence of blocking the NMDA receptor-dependent synaptic plasticity necessary for encoding new memories.

Data Presentation: Hypothetical Effect of Caroverine on Passive Avoidance Memory

| Treatment Group | Step-Through Latency (seconds) |

| Vehicle Control | (e.g., 250 ± 30) |

| Caroverine (X mg/kg) | (e.g., 80 ± 25) |

Note: This data is illustrative. No specific quantitative data from passive avoidance or Morris water maze studies with Caroverine were found in the conducted searches.

5.3 Experimental Protocol: Passive Avoidance Task

This protocol is designed to assess the effect of a compound on fear-motivated learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.

-

Training (Acquisition Phase):

-

A rat is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright spaces, so they will typically enter the dark compartment.

-

Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The rat is then returned to its home cage.

-

Caroverine or vehicle is administered intraperitoneally 30 minutes before this training session.

-

-

Testing (Retention Phase):

-

24 hours after the training session, the rat is placed back into the light compartment.

-

The door to the dark compartment is opened, and the latency to enter the dark compartment (step-through latency) is recorded.

-

A longer step-through latency indicates a stronger memory of the aversive stimulus.

-

Conclusion and Future Directions

Caroverine's established role as a potent antagonist of both AMPA and NMDA receptors, coupled with its calcium channel blocking activity, provides a strong theoretical basis for its modulation of synaptic plasticity and memory formation. Its antagonism of the glutamatergic system, essential for LTP, suggests it would act as an inhibitor of memory acquisition. Limited human data under hypoxic conditions supports a role for Caroverine in cognitive processes.

However, a significant gap exists in the scientific literature regarding specific, quantitative data on Caroverine's effects in foundational neuroscience research models. To fully characterize its profile for potential applications in CNS disorders beyond tinnitus, further research is critically needed.

Future research should focus on:

-

Determining Binding Affinities: Quantifying the Ki or IC50 values of Caroverine for various AMPA and NMDA receptor subtypes.

-

In Vitro Plasticity Studies: Conducting concentration-response experiments to quantify the effect of Caroverine on LTP and LTD in hippocampal and cortical slices.

-

Preclinical Behavioral Studies: Utilizing standard memory paradigms, such as the Morris water maze and passive avoidance tasks, to quantitatively assess the impact of Caroverine on memory acquisition, consolidation, and retrieval.

Such studies would provide the necessary data to build a comprehensive understanding of Caroverine's potential as a modulator of cognitive function and its therapeutic utility in a broader range of neurological and psychiatric conditions.

References

An In-depth Technical Guide on the Initial Otoneuroprotective Studies of Caroverine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caroverine (B1668455) is a quinoxaline (B1680401) derivative initially developed as a smooth muscle relaxant and antispasmodic agent.[1] Subsequent research has unveiled its significant otoneuroprotective potential, primarily attributed to its multifaceted mechanism of action within the inner ear.[1][2] Initial preclinical and clinical studies have investigated its efficacy in treating cochlear-synaptic tinnitus and other inner ear disorders linked to glutamate (B1630785) excitotoxicity.[3][4][5] This document provides a comprehensive technical overview of these foundational studies, detailing Caroverine's mechanism of action, summarizing key experimental data in structured formats, outlining detailed methodologies, and visualizing complex pathways and workflows.

Core Mechanism of Otoneuroprotection

Caroverine's protective effects on the inner ear are not attributed to a single molecular interaction but rather a combination of complementary actions that mitigate the final common pathway of cochlear injury, namely glutamate excitotoxicity.[5][6]

The primary mechanisms include:

-

Glutamate Receptor Antagonism : The neurotransmission between inner hair cells and afferent auditory neurons in the cochlea is mediated by the excitatory amino acid glutamate.[6] Under pathological conditions like ischemia or noise trauma, excessive glutamate release leads to a neurotoxic process known as excitotoxicity.[4] Caroverine acts as a direct antagonist at key glutamate receptors:

-

AMPA Receptor: It functions as a potent, competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

-

NMDA Receptor: At higher concentrations, it acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[7][8][9] By blocking these receptors, Caroverine prevents the overactivation of nerve cells, thereby reducing neuronal damage.[1][10]

-

-

Calcium Channel Blockade : The drug exhibits properties of a calcium channel blocker, which helps in reducing excessive intracellular calcium influx—a critical step in the excitotoxic cascade that leads to cellular damage.[1][9]

-

Antioxidant Activity : Glutamatergic neurotoxicity is characterized by the mitochondrial overproduction of reactive oxygen species (ROS), or free radicals, which damage cellular structures.[5][8] Caroverine has demonstrated significant antioxidant properties, specifically by scavenging hydroxyl radicals (.OH) at an extremely high rate constant (k=1.9 x 10¹⁰ M⁻¹s⁻¹), thus protecting cells from oxidative stress.[1][8]

Signaling Pathway of Glutamate Excitotoxicity and Caroverine Intervention

Preclinical Investigations

Initial preclinical studies, primarily using guinea pig models, were instrumental in establishing the rationale for Caroverine's use in human inner ear disorders.

Key Preclinical Findings

-

Receptor Antagonism: Microiontophoretic experiments in guinea pigs first demonstrated that Caroverine acts as a reversible antagonist at cochlear glutamate receptors.[3] These studies confirmed its activity against both AMPA and NMDA receptors at the afferent cochlear synapse.[4][7]

-

Neuroprotection: The antagonism of glutamate receptors was proposed as a model for drug-induced neuroprotection against excitotoxicity.[3][6]

-

Pharmacokinetics: Studies investigating the pharmacokinetics in guinea pigs showed that local application to the round window membrane resulted in much higher perilymph concentrations of Caroverine with lower systemic plasma and cerebrospinal fluid (CSF) levels compared to intravenous administration.[4][11] This highlighted a potential route for targeted delivery while minimizing systemic side effects.[4]

-

Functional Effects: Auditory brainstem response (ABR) measurements showed that the effects of locally applied Caroverine on hearing were transient and fully reversible within 24 hours, suggesting a favorable safety profile for local administration.[4][11]

Preclinical Experimental Protocol Example: Pharmacokinetics and Functional Analysis

This protocol is a composite based on the methodology described by Duan et al. (2003).[4]

-

Animal Model: Healthy adult guinea pigs with positive Preyer's reflex.

-

Drug Administration Groups:

-

Systemic: Intravenous (IV) infusion of Caroverine at a specified dose.

-

Local: Application of Caroverine solution directly onto the round window membrane (RWM) of the cochlea at low and high doses.

-

-

Sample Collection:

-

Perilymph, CSF, and plasma samples were collected at predetermined time points post-administration.

-

-

Concentration Analysis:

-

Caroverine concentrations in the collected fluids were determined using High-Performance Liquid Chromatography (HPLC).[11]

-

-

Functional Assessment:

-

Auditory Brainstem Responses (ABRs) were recorded to assess auditory function before, during, and after drug administration.

-

Stimuli consisted of clicks or tone bursts at various frequencies (e.g., 20 kHz).[4]

-

The evoked responses were amplified, averaged (e.g., 2048 sweeps), and analyzed to determine hearing thresholds.[4]

-

Initial Clinical Studies on Tinnitus

Based on the promising preclinical data, several initial clinical studies were conducted to test the hypothesis that Caroverine could be effective in treating tinnitus of cochlear-synaptic origin.

Data Presentation: Summary of Key Clinical Trials

| Study | Design | No. of Patients | Intervention | Key Quantitative Outcomes |

| Denk et al. (1997) [3][7] | Placebo-controlled, single-blind | 60 (30 Caroverine, 30 Placebo) | Single IV infusion of 160 mg Caroverine in 100 ml saline. | Responder Rate (Immediate): 63.3% in Caroverine group vs. 0% in Placebo group (p < 0.001).[3] Sustained Improvement (1 week): 48.3% of responders showed stable improvement.[3] |

| Ehrenberger (2005) [6] | Proof-of-concept, prospective | 77 | Topical application of 1% Caroverine eardrops. | Selectively reduced mid- and high-intensity tinnitus; particularly successful in patients with Meniere's disease and sudden hearing loss. Assessed by subjective rating (0-10 scale).[6] |

| Unnamed (2020) [11][12] | Quasi-experimental | 60 (30 Caroverine, 30 Standard of Care) | Oral Caroverine 40 mg twice daily for 90 days. | Overall Tinnitus Reduction: 53.3% in the Caroverine group.[12] Showed a larger decrease in Tinnitus Handicap Inventory (THI) score and improvement in Visual Analogue Scale (VAS) compared to standard care.[12] |

| Unnamed (2018) [13] | Comparative study | 50 (25 Caroverine, 25 Placebo) | Oral Caroverine for 90 days. | Responder Rate (90 days): 64% in Caroverine group vs. 20% in Placebo group. Complete Relief: 8% in the Caroverine group.[13] |

Experimental Protocols: Clinical Trial Methodologies

Workflow for a Placebo-Controlled Tinnitus Trial

Detailed Methodological Components:

-

Patient Selection: Patients were typically included after a thorough ear, nose, and throat (ENT) and audiological examination confirmed tinnitus of cochlear-synaptic origin.[3] Exclusion criteria often included manifest neuropsychiatric or cardiovascular disorders.[6]

-

Randomization: Patient distribution into Caroverine or placebo groups was performed by computerized randomization to minimize bias.[3][7]

-

Intervention and Dosage:

-

Intravenous: A single infusion of 160 mg Caroverine dissolved in 100 ml of physiological saline solution was a common protocol. The placebo group received only the saline solution.[3]

-

Oral: A regimen of 40 mg capsules administered twice daily for a period of 90 days has been studied.[12]

-

Topical: Lipophilic eardrops containing 1% Caroverine were used for transtympanic administration.[6]

-

-

Outcome Measures: A combination of subjective and objective measures was used to assess efficacy.

-

Subjective Rating: Patients scored the severity of their tinnitus on a numerical scale (e.g., 0 for no tinnitus to 10 for raging tinnitus).[6]

-

Psychoacoustic Measurement: Tinnitus matching was used to objectively quantify changes in the perceived sound.[7]

-

Validated Questionnaires: The Tinnitus Handicap Inventory (THI) was used to measure the impact of tinnitus on the patient's quality of life.[12][13]

-

Visual Analogue Scale (VAS): Used to assess tinnitus severity.[12]

-

-

Statistical Analysis: The significance of the results was often determined using statistical tests such as the unilateral exact Fischer test.[3]

Conclusion

The initial body of research provides compelling evidence for the otoneuroprotective effects of Caroverine. Preclinical studies in animal models successfully elucidated its multifaceted mechanism of action, centering on the antagonism of glutamate receptors (AMPA and NMDA), calcium channel blockade, and potent antioxidant activity.[1][7][8] These findings established a strong rationale for its use in inner ear disorders underpinned by glutamate excitotoxicity.

Early clinical trials, particularly in patients with cochlear-synaptic tinnitus, have demonstrated statistically significant efficacy compared to placebo, with a majority of patients experiencing a reduction in tinnitus severity.[3][13] Studies have explored various administration routes—intravenous, oral, and topical—with local application emerging as a promising method to maximize inner ear drug concentration while minimizing systemic exposure.[4] While these foundational studies are encouraging, they also highlight the need for larger, long-term, and multi-center phase 3 trials to fully establish Caroverine's role, optimal dosage, and long-term safety in the management of tinnitus and other otologic conditions.[6][12]

References

- 1. What is Caroverine used for? [synapse.patsnap.com]

- 2. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]

- 3. karger.com [karger.com]

- 4. karger.com [karger.com]

- 5. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tinnitusjournal.com [tinnitusjournal.com]

- 7. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 10. 1mg.com [1mg.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijbcp.com [ijbcp.com]

Methodological & Application

Protocol for intravenous administration of Caroverine in tinnitus studies.

Application Note: This document provides a detailed protocol for the intravenous administration of Caroverine (B1668455) for researchers, scientists, and drug development professionals investigating its efficacy in the treatment of tinnitus. The protocol is based on findings from various clinical studies and aims to ensure patient safety and data consistency across trials.

Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition. One of the hypotheses regarding its pathophysiology, particularly for cochlear-synaptic tinnitus, involves the over-activation of glutamate (B1630785) receptors in the inner ear.[1][2][3] Caroverine, a quinoxaline-derivative, acts as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism of action suggests its potential as a therapeutic agent for tinnitus by modulating glutamatergic neurotransmission in the cochlea.[1][2][3]

Patient Selection and Enrollment

Inclusion Criteria

-

Patients diagnosed with subjective, chronic tinnitus.

-

Tinnitus is suspected to be of cochlear-synaptic origin.

-

Age between 20 and 80 years.[4]

-

Patients who provide informed consent to participate in the study.

Exclusion Criteria

-

Tinnitus with a known vascular or conductive hearing loss etiology.

-

Presence of perforated tympanic membrane.

-

Diagnosed with Meniere's disease, vestibular schwannoma, or other cerebellopontine angle tumors.[4]

-

History of psychiatric disorders.[4]

-

Presence of critical illness or severe systemic diseases such as uncontrolled hypertension or diabetes.[4]

-

Pregnant or lactating women.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of intravenous Caroverine in treating tinnitus.

Table 1: Efficacy of a Single Intravenous Caroverine Infusion

| Outcome Measure | Immediate Post-Infusion | 1 Week Post-Infusion | 4 Weeks Post-Infusion | 6 Months Post-Infusion |

| Responder Rate (%) | 63.3%[1][4] | 43% | No significant improvement | No significant improvement |

| Tinnitus Handicap Inventory (THI) Score | Statistically significant reduction (p=0.002)[4] | Statistically significant reduction (p=0.002)[4] | No significant improvement[4] | No significant improvement[4] |

A responder was defined as a patient showing a reduction in both subjective tinnitus rating and psychoacoustic measurement.

Experimental Protocols

Intravenous Caroverine Administration Protocol

This protocol details the preparation and administration of a single intravenous dose of Caroverine.

4.1.1 Materials

-

Caroverine solution for injection (e.g., 4 ampoules of 40 mg Caroverine each)

-

100 ml physiological saline solution

-

Intravenous infusion set

-

Sterile syringes and needles

-

Alcohol swabs

4.1.2 Procedure

-

Aseptically withdraw 160 mg of Caroverine from the ampoules.

-

Add the 160 mg of Caroverine to a 100 ml bag of physiological saline solution.

-

Gently mix the solution.

-

Administer the solution as a single intravenous infusion.

-

The recommended infusion rate is 2-3 ml/min.[4]

-

The infusion should be stopped if the patient's tinnitus worsens.[4]

Outcome Assessment Protocols

4.2.1 Tinnitus Handicap Inventory (THI) The THI is a 25-item self-report questionnaire used to quantify the impact of tinnitus on daily life.[5][6][7][8]

-

Scoring: The responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[5][6][8] The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.

-

Subscales: The questionnaire is divided into three subscales: Functional, Emotional, and Catastrophic.[5]

-

Administration: The THI should be administered before the infusion and at specified follow-up intervals (e.g., immediately after, 1 week, 4 weeks, and 6 months).

4.2.2 Psychoacoustic Tinnitus Matching This objective measure is used to determine the acoustic characteristics of the patient's tinnitus.[9][10][11][12]

-

Pitch Matching: A forced-choice paradigm is often used where two different pitches are presented to the patient, who then indicates which is closer to their tinnitus pitch.[9] This is repeated to bracket and identify the perceived pitch.

-

Loudness Matching: A sound, typically at the pitch-matched frequency, is presented at increasing levels until the patient reports that its loudness matches their tinnitus.[9]

4.2.3 Subjective Tinnitus Rating A simple subjective rating scale can be used to assess the patient's perception of their tinnitus loudness and annoyance.

-

Procedure: Patients rate their tinnitus on a numerical scale (e.g., 0-10, where 0 is no tinnitus and 10 is the loudest imaginable tinnitus). This should be done before and after the infusion.

Safety and Monitoring

While studies have reported no serious adverse events with intravenous Caroverine for tinnitus, patient monitoring during and after the infusion is crucial.[13][14]

-

During Infusion: Monitor for any immediate adverse reactions. As noted, the infusion should be halted if the patient reports a worsening of their tinnitus.[4]

-

Post-Infusion: Patients should be observed for a short period after the infusion for any delayed reactions. Any reported side effects should be documented.

Visualization of Pathways and Workflows

Signaling Pathway of Caroverine in the Cochlea

Caption: Caroverine's mechanism of action in cochlear-synaptic tinnitus.

Experimental Workflow for Caroverine Tinnitus Study

Caption: Workflow for a clinical study of intravenous Caroverine for tinnitus.

References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]

- 4. medpulse.in [medpulse.in]

- 5. rockwellaudiology.ca [rockwellaudiology.ca]

- 6. ata.org [ata.org]

- 7. Tinnitus Handicap Inventory (THI) | TxBDC | UT Dallas [txbdc.utdallas.edu]

- 8. hearingclinic.pacific.edu [hearingclinic.pacific.edu]

- 9. 20Q: Tinnitus - Developing a Practical Management Protocol - Article 25780 [audiologyonline.com]

- 10. Tinnitus evaluation: relationship between pitch matching and loudness, visual analog scale and tinnitus handicap inventory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psychoacoustic Assessment to Improve Tinnitus Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nice.org.uk [nice.org.uk]

- 13. ijbcp.com [ijbcp.com]

- 14. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Caroverine Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a drug known for its dual mechanism of action as both a calcium channel blocker and an antagonist of ionotropic glutamate (B1630785) receptors, including NMDA and AMPA receptors.[1][2][3] This multifaceted activity makes it a compound of interest for various therapeutic areas, including the treatment of smooth muscle spasms, tinnitus, and potentially neurodegenerative conditions where excitotoxicity plays a role.[4][5] These application notes provide detailed protocols for establishing an in vitro screening assay to evaluate the efficacy of Caroverine and similar compounds. The described assays are designed to quantify its inhibitory effects on glutamate-induced calcium influx and subsequent excitotoxicity in a neuronal cell model.

Core Concepts and Signaling Pathways

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors like NMDA and AMPA can lead to excessive calcium (Ca2+) influx into neurons. This triggers a cascade of downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death, a process known as excitotoxicity. Caroverine is hypothesized to mitigate this by directly blocking NMDA and AMPA receptors and by inhibiting voltage-gated calcium channels, thus reducing the overall cytotoxic Ca2+ overload.

Experimental Protocols

This section details two primary assays to assess Caroverine's efficacy: a Calcium Flux Assay to measure the inhibition of glutamate-induced calcium influx and a Cell Viability Assay to quantify the neuroprotective effect against glutamate-induced excitotoxicity.

Recommended Cell Line

For these assays, human induced pluripotent stem cell (iPSC)-derived neurons are recommended as they provide a biologically relevant model for studying neurotoxic effects. Alternatively, commercially available neuronal cell lines expressing NMDA and AMPA receptors, such as human neuroblastoma cell lines or stably transfected HEK293 cells, can be used.

Assay 1: Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to glutamate stimulation in the presence and absence of Caroverine. Fluorescence-based calcium indicators are used for this purpose.

Materials:

-

Neuronal cells (e.g., iPSC-derived neurons)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Glutamate

-

Caroverine

-

Positive controls (e.g., MK-801 for NMDA receptors)

-

Fluorescence plate reader with kinetic read capabilities and injectors

Protocol:

-

Cell Plating: Seed neuronal cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and differentiate according to the cell line-specific protocol (typically several days for iPSC-derived neurons to establish synaptic networks).

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS containing various concentrations of Caroverine or a positive control (e.g., MK-801) to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injector, add 20 µL of a glutamate solution (to achieve a final concentration that elicits a robust response, e.g., 100 µM) to each well.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

-

Normalize the data to the vehicle control (100% response).

-

Plot the normalized response against the log concentration of Caroverine to determine the IC50 value.

-

Assay 2: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of Caroverine to protect neurons from cell death induced by prolonged exposure to high concentrations of glutamate.

Materials:

-

Neuronal cells

-

96-well clear microplates

-

Culture medium

-

Glutamate

-

Caroverine

-

Positive control (e.g., MK-801)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)

-

Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)

Protocol:

-

Cell Plating: Seed neuronal cells in a 96-well plate and culture until they form a mature network, which is critical for glutamate-induced excitotoxicity.

-

Compound Pre-treatment:

-